(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
Description
(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is an N-acylhydrazide derivative characterized by two trans (E) -configured α,β-unsaturated carbonyl groups. Its structure features a conjugated system that facilitates π-π stacking and hydrogen bonding, critical for supramolecular assembly and biological interactions . Synthesized via N-acylation of hydrazides with cinnamoyl chlorides, this compound has shown anti-tubercular activity, particularly against multidrug-resistant Mycobacterium tuberculosis strains . Crystal structure analyses reveal orthogonally positioned amide groups that stabilize supramolecular tapes through N–H···O hydrogen bonds along the crystallographic c-axis .
Properties
IUPAC Name |
(E)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-14H,(H,19,21)(H,20,22)/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPVJOBCXVCJE-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide , also known by its CAS number 19473-98-4, is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.34 g/mol. The compound features a phenyl group and a hydrazone linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.34 g/mol |
| CAS Number | 19473-98-4 |
| Purity | >90% |
Antitumor Activity
Recent studies have indicated that derivatives of hydrazones, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models.
- Mechanism of Action : The antitumor effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis. This is achieved through the modulation of signaling pathways such as the VEGFR pathway, which is crucial for tumor vascularization.
- Case Study : A study demonstrated that a related compound exhibited a 93% inhibition of tumor growth in a U-87MG human glioblastoma xenograft model at an oral dose of 45 mg/kg . This highlights the potential of hydrazone derivatives in cancer therapy.
Anti-inflammatory Activity
Hydrazones have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to its therapeutic potential in inflammatory diseases.
Antimicrobial Activity
Preliminary research suggests that this compound may possess antimicrobial properties against various pathogens. Further studies are needed to quantify this activity and elucidate the underlying mechanisms.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. Results indicate varying degrees of cytotoxicity, with some cell lines showing significant sensitivity to treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl groups and the hydrazone linkage can significantly impact the biological activity of this class of compounds. Optimizing these structural features could enhance potency and selectivity against targeted cancer types.
Comparison with Similar Compounds
Key Structural Features and Modifications
Key Observations :
- Hydrazide vs. Heterocyclic Cores : Replacement of the hydrazide group with benzimidazole () or piperazine () shifts activity toward antiproliferative or enzyme inhibitory effects, likely due to altered hydrogen-bonding capacity and steric effects.
- Thiourea/Urea Derivatives: Thiourea analogs () exhibit anti-nociceptive activity, attributed to enhanced solubility and receptor interactions via sulfur-based hydrogen bonding.
Antiproliferative and Enzyme Inhibitory Activities
- 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles: Compound 235 showed broad-spectrum antitumor activity (GI₅₀ = 0.79–1.53 µM) and DHFR inhibition (IC₅₀ = 1.05 µM for compound 236) .
- PI3K-AKT-mTOR Inhibitors : Compound 239 () exhibited potent pathway inhibition (GI₅₀ = 0.07–0.41 µM), surpassing the anti-tubercular activity of the target compound (MIC = ~2.5 µg/mL) .
Anti-Tubercular Specificity
The target compound’s N-acylhydrazide moiety is critical for targeting M. tuberculosis enoyl-ACP reductase, a key enzyme in mycolic acid biosynthesis . In contrast, urea derivatives () lack this specificity, instead targeting nociceptive pathways.
Methodological Differences
- Reaction Efficiency : Benzimidazole derivatives require multi-step synthesis but achieve higher yields (85%) compared to the target compound (79%) .
- Crystallography : The target compound’s orthogonal amide groups () contrast with the planar arrangements in benzimidazoles, impacting crystal packing and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
